Citronellyl hexanoate

説明

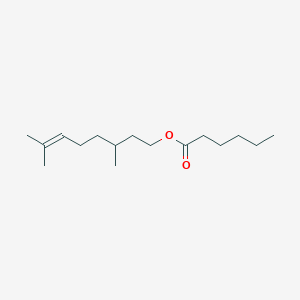

Structure

3D Structure

特性

IUPAC Name |

3,7-dimethyloct-6-enyl hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O2/c1-5-6-7-11-16(17)18-13-12-15(4)10-8-9-14(2)3/h9,15H,5-8,10-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNYRCCKTQMBSFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OCCC(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10864291 | |

| Record name | Hexanoic acid, 3,7-dimethyl-6-octen-1-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10864291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

240.00 °C. @ 760.00 mm Hg | |

| Record name | Citronellyl hexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038958 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

10580-25-3 | |

| Record name | Citronellyl hexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10580-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexanoic acid, 3,7-dimethyl-6-octen-1-yl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010580253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 3,7-dimethyl-6-octen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanoic acid, 3,7-dimethyl-6-octen-1-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10864291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Citronellyl hexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.056 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Citronellyl hexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038958 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery and Analysis of Citronellyl Hexanoate in Plant Volatiles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citronellyl hexanoate, a monoterpenoid ester, contributes to the characteristic floral and fruity aroma of various plants. Its discovery and ongoing research are of significant interest to the flavor, fragrance, and pharmaceutical industries. This technical guide provides an in-depth overview of the presence of Citronellyl hexanoate in plant volatiles, including quantitative data, detailed experimental protocols for its analysis, and an exploration of its biosynthetic pathways.

Occurrence and Quantitative Analysis of Citronellyl Hexanoate in Plant Volatiles

Citronellyl hexanoate has been identified as a volatile component in several plant species, most notably in the essential oils of Pelargonium graveolens (rose geranium) and certain Passiflora species. While the initial discovery of this compound in plants is not definitively documented in a single, seminal publication, its presence has been consistently reported in analytical studies of plant essential oils.

The concentration of Citronellyl hexanoate can vary significantly depending on the plant species, cultivar, geographical origin, and extraction method. The following tables summarize the quantitative data available from studies that have identified this compound.

Table 1: Quantitative Analysis of Citronellyl Hexanoate in Pelargonium graveolens Volatiles

| Plant Part | Extraction Method | Relative Percentage of Total Volatile Oil (%) | Reference |

| Aerial Parts | Not Specified | 1.2 |

Table 2: Mention of Related Esters in Passiflora edulis Volatiles

While Citronellyl hexanoate was not explicitly quantified in the available research for Passiflora edulis, the presence of other hexanoate and citronellyl esters suggests the potential for its occurrence. Studies have identified significant amounts of ethyl hexanoate and hexyl butanoate.[1][2] Further targeted analysis would be required to quantify Citronellyl hexanoate in this species.

Experimental Protocols

The identification and quantification of Citronellyl hexanoate in plant volatiles are primarily achieved through chromatographic techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS). Headspace Solid-Phase Microextraction (HS-SPME) is a common sample preparation method that is solvent-free, sensitive, and requires minimal sample preparation.[3][4][5][6]

Protocol: Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for the Analysis of Plant Volatiles

This protocol provides a general framework for the analysis of volatile compounds like Citronellyl hexanoate from plant material. Optimization of parameters such as fiber coating, extraction time, and temperature is crucial for specific applications.

1. Sample Preparation:

-

Fresh plant material (e.g., leaves, flowers) is collected and, if necessary, gently crushed or powdered to increase the surface area for volatile release.

-

A known weight of the prepared plant material is placed in a headspace vial.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

The headspace vial is sealed with a septum.

-

The vial is then incubated at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 15-30 minutes) to allow volatile compounds to equilibrate in the headspace.

-

An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes). The fiber adsorbs the volatile compounds.[6]

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Following extraction, the SPME fiber is withdrawn from the vial and immediately inserted into the heated injection port of the gas chromatograph.

-

The adsorbed volatile compounds are thermally desorbed from the fiber onto the GC column.

-

The GC column (e.g., a non-polar or medium-polar capillary column) separates the individual volatile compounds based on their boiling points and interactions with the stationary phase.

-

The separated compounds then enter the mass spectrometer, where they are ionized and fragmented.

-

The resulting mass spectrum provides a unique fragmentation pattern for each compound, allowing for its identification by comparison with mass spectral libraries (e.g., NIST, Wiley).

4. Quantification:

-

Quantification can be performed using the peak area of the compound in the chromatogram.

-

For relative quantification, the peak area of Citronellyl hexanoate is expressed as a percentage of the total peak area of all identified volatile compounds.

-

For absolute quantification, an internal or external standard calibration curve is required.

Biosynthesis of Citronellyl Hexanoate in Plants

The biosynthesis of Citronellyl hexanoate in plants is a multi-step process involving the convergence of terpenoid and fatty acid metabolic pathways. The final step is the esterification of citronellol with hexanoyl-CoA, a reaction catalyzed by an alcohol acyltransferase (AAT).[7][8] These AATs belong to the large and diverse BAHD (BEAT, AHCT, HCBT, and DAT) family of acyltransferases.[9]

The proposed biosynthetic pathway can be summarized as follows:

-

Citronellol Biosynthesis: Citronellol, a monoterpene alcohol, is synthesized via the methylerythritol phosphate (MEP) pathway, which produces the universal five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

-

Hexanoyl-CoA Biosynthesis: Hexanoyl-CoA is a short-chain acyl-CoA that can be derived from fatty acid metabolism.

-

Esterification: An alcohol acyltransferase (AAT) catalyzes the transfer of the hexanoyl group from hexanoyl-CoA to the hydroxyl group of citronellol, forming Citronellyl hexanoate.

Visualizations

Logical Flow of Plant Volatile Analysis

Caption: A generalized workflow for the analysis of plant volatiles using HS-SPME/GC-MS.

Proposed Biosynthetic Pathway of Citronellyl Hexanoate

Caption: A simplified diagram of the proposed biosynthetic pathway for Citronellyl hexanoate in plants.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. researchgate.net [researchgate.net]

- 3. hrcak.srce.hr [hrcak.srce.hr]

- 4. Headspace solid-phase microextraction method for extracting volatile constituents from the different parts of Saudi Anethum graveolens L. and their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.uc.edu [journals.uc.edu]

- 6. Development of a Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry Method to Study Volatile Organic Compounds (VOCs) Emitted by Lavender Roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Alcohol acyltransferases for the biosynthesis of esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of an Acyltransferase Capable of Synthesizing Benzylbenzoate and Other Volatile Esters in Flowers and Damaged Leaves of Clarkia breweri - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Natural Occurrence of Citronellyl Esters in Essential Oils

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the natural occurrence of citronellyl esters in various essential oils. It includes quantitative data on their presence, detailed experimental protocols for their analysis, and visualizations of their biosynthetic pathways and analytical workflows.

Introduction

Citronellyl esters are a group of naturally occurring monoterpenoid esters that contribute significantly to the characteristic aroma and potential biological activities of many essential oils. These esters are formed from the alcohol citronellol and various carboxylic acids. Their presence and concentration can vary widely depending on the plant species, geographical origin, and extraction method. This guide serves as a technical resource for professionals interested in the analysis, application, and biosynthesis of these valuable natural compounds.

Quantitative Occurrence of Citronellyl Esters in Essential Oils

The concentration of citronellyl esters in essential oils is highly variable. The following table summarizes quantitative data from various studies, providing a comparative overview of the levels of different citronellyl esters in several commercially important essential oils.

| Essential Oil | Botanical Name | Citronellyl Ester | Concentration Range (%) | Reference |

| Geranium Oil | Pelargonium graveolens | Citronellyl formate | 4.4 - 15.63 | [1][2][3] |

| Citronellyl acetate | 0.1 - 13.1 | [4] | ||

| Citronellyl butyrate | 0.53 - 5.31 | [5] | ||

| Citronellyl tiglate | Present (unquantified) | [2][6] | ||

| Citronellyl propionate | Present (unquantified) | [2] | ||

| Citronellyl valerate | Present (unquantified) | [2] | ||

| Citronellyl isovalerate | Present (unquantified) | [2] | ||

| Rose Oil | Rosa damascena | Citronellyl formate | 0.04 - 0.55 | [7] |

| Citronellyl acetate | 0.12 - 0.57 | [8][9][10] | ||

| Citronella Oil | Cymbopogon winterianus | Citronellyl acetate | Present (unquantified) |

Note: The concentration of citronellyl esters can be influenced by factors such as the cultivar, harvest time, and drying method of the plant material[11].

Biosynthesis of Citronellyl Esters

The formation of citronellyl esters in plants is an enzymatic process that occurs as part of the secondary metabolism. The biosynthesis begins with the precursor citronellol, which is derived from the mevalonate (MVA) or methylerythritol phosphate (MEP) pathways, leading to the formation of geranyl pyrophosphate (GPP). Geraniol, formed from GPP, can then be reduced to citronellol[12][13]. The final step is the esterification of citronellol with an acyl-CoA molecule, a reaction catalyzed by a class of enzymes known as alcohol acyltransferases (AATs).

Experimental Protocols

The analysis of citronellyl esters in essential oils is predominantly carried out using Gas Chromatography (GC) coupled with Mass Spectrometry (MS). The following is a generalized protocol synthesized from common practices in the field.

1. Sample Preparation

-

Dilute the essential oil sample in a suitable organic solvent (e.g., methanol, acetone, or hexane) to a concentration of approximately 1% (v/v)[14][15].

-

If necessary, perform a filtration step to remove any particulate matter.

-

For quantitative analysis, an internal standard can be added to the diluted sample.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Instrumentation: A gas chromatograph equipped with a mass spectrometer detector is used.

-

Column: A non-polar or semi-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly employed[15].

-

Carrier Gas: Helium is the most frequently used carrier gas at a constant flow rate[7][15]. Hydrogen can also be used as an alternative[16].

-

Injection: A small volume (e.g., 1 µL) of the diluted sample is injected into the GC system, typically in split mode to avoid column overloading[15].

-

Oven Temperature Program: A temperature gradient is used to separate the components of the essential oil. A typical program might start at a lower temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240-275°C) at a controlled rate (e.g., 2.5-5°C/min)[7][15].

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. The mass spectra of the eluting compounds are recorded over a specific mass range (e.g., m/z 40-500).

-

Compound Identification: The identification of citronellyl esters and other components is achieved by comparing their mass spectra and retention indices with those of authentic standards and with entries in mass spectral libraries (e.g., NIST, Wiley).

3. Data Analysis

-

The relative percentage of each component is calculated from the peak area in the total ion chromatogram (TIC).

-

For quantitative analysis, a calibration curve is generated using standard solutions of the citronellyl esters of interest.

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of citronellyl esters in essential oils.

Conclusion

This technical guide provides a foundational understanding of the natural occurrence of citronellyl esters in essential oils. The provided data and protocols are intended to assist researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development in their work with these important bioactive compounds. The variability in the chemical composition of essential oils underscores the importance of rigorous analytical methods for quality control and the exploration of new sources for these valuable esters.

References

- 1. researchgate.net [researchgate.net]

- 2. The Phytochemical Composition, Biological Effects and Biotechnological Approaches to the Production of High-Value Essential Oil from Geranium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. staff-beta.najah.edu [staff-beta.najah.edu]

- 4. researchgate.net [researchgate.net]

- 5. Changes in the essential oil content and composition of pelargonium graveolens l’hér with different drying methods [grasasyaceites.revistas.csic.es]

- 6. Exploring the Sustainable Exploitation of Bioactive Compounds in Pelargonium sp.: Beyond a Fragrant Plant - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparative Chemical Profiling and Citronellol Enantiomers Distribution of Industrial-Type Rose Oils Produced in China - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 10. agrojournal.org [agrojournal.org]

- 11. horticultureresearch.net [horticultureresearch.net]

- 12. Citronellol biosynthesis in pelargonium is a multistep pathway involving progesterone 5β-reductase and/or iridoid synthase-like enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Identification of enzymes responsible for the reduction of geraniol to citronellol - PMC [pmc.ncbi.nlm.nih.gov]

- 14. gcms.cz [gcms.cz]

- 15. scitepress.org [scitepress.org]

- 16. agilent.com [agilent.com]

The Aromatic Symphony: A Technical Guide to the Biosynthesis of Terpene Esters in Fruits and Flowers

For Researchers, Scientists, and Drug Development Professionals

The alluring fragrances of fruits and flowers are intricate chemical compositions, with terpene esters playing a pivotal role in their characteristic aromas. These volatile compounds not only contribute to the sensory appeal of plants but are also of significant interest for the flavor, fragrance, and pharmaceutical industries. This technical guide provides an in-depth exploration of the biosynthesis of terpene esters, focusing on the core biochemical pathways, enzymatic players, and regulatory networks. Detailed experimental protocols and quantitative data are presented to facilitate further research and application in drug development and metabolic engineering.

The Core Biosynthetic Pathway: From Simple Sugars to Aromatic Esters

The journey from primary metabolites to complex terpene esters is a multi-step process involving two key stages: the formation of terpene alcohols and their subsequent esterification.

1.1. The Genesis of Terpene Alcohols: The Mevalonate and Methylerythritol Phosphate Pathways

All terpenes are derived from the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). Plants utilize two distinct pathways to synthesize these precursors in different cellular compartments:

-

The Mevalonate (MVA) Pathway: Occurring in the cytosol, this pathway primarily utilizes acetyl-CoA to produce IPP and DMAPP, which are the precursors for sesquiterpenes (C15) and triterpenes (C30).

-

The Methylerythritol Phosphate (MEP) Pathway: Located in the plastids, this pathway uses pyruvate and glyceraldehyde-3-phosphate to generate IPP and DMAPP, which serve as the precursors for monoterpenes (C10), diterpenes (C20), and other plastid-derived isoprenoids.

While spatially separate, there is evidence of metabolic crosstalk between the MVA and MEP pathways, allowing for the exchange of isoprenoid intermediates.[1]

1.2. The Architects of Terpene Skeletons: Terpene Synthases (TPS)

The vast diversity of terpene structures is primarily generated by the action of terpene synthases (TPS) . These enzymes catalyze the conversion of the acyclic prenyl diphosphate precursors (geranyl pyrophosphate (GPP; C10), farnesyl pyrophosphate (FPP; C15), and geranylgeranyl pyrophosphate (GGPP; C20)) into a multitude of linear and cyclic terpene hydrocarbons and alcohols.[2] TPS enzymes are known for their catalytic promiscuity, often producing multiple products from a single substrate.[3]

1.3. The Final Flourish: Esterification by Alcohol Acyltransferases (AAT)

The final step in the biosynthesis of terpene esters is the esterification of a terpene alcohol with an acyl-CoA moiety. This reaction is catalyzed by alcohol acyltransferases (AATs) , a diverse group of enzymes belonging to the BAHD (BEAT, AHCT, HCBT, and DAT) superfamily.[4][5] These enzymes are responsible for the formation of a wide array of volatile esters that contribute significantly to the aroma profiles of fruits and flowers.[6][7] For instance, the characteristic scent of lavender is largely due to linalyl acetate, formed by the acetylation of linalool.[8] Similarly, geranyl acetate is a key contributor to the rosy scent of geraniums and roses.[9][10]

Signaling Pathways and Regulatory Networks

The biosynthesis of terpene esters is a tightly regulated process, influenced by developmental cues, environmental stimuli, and a complex network of signaling molecules and transcription factors.

2.1. Transcriptional Regulation

The expression of genes encoding key enzymes in the terpene ester biosynthetic pathway, such as TPS and AAT, is controlled by various families of transcription factors, including MYB, bHLH, AP2/ERF, and WRKY.[11] These transcription factors can act as activators or repressors, fine-tuning the production of specific volatile compounds in different tissues and at different developmental stages.

2.2. Gene Co-expression Networks

Weighted gene co-expression network analysis (WGCNA) has emerged as a powerful tool to identify modules of co-expressed genes involved in specific metabolic pathways.[8][12] By analyzing transcriptome data from different floral stages or tissues, researchers can identify hub genes that play a central role in regulating the biosynthesis of floral scent compounds, including terpene esters.[6]

Quantitative Data on Key Enzymes

The efficiency of terpene ester biosynthesis is determined by the kinetic properties of the involved enzymes. Understanding these parameters is crucial for metabolic engineering efforts aimed at enhancing the production of specific aromatic compounds.

Table 1: Kinetic Parameters of a Plant Alcohol Acyltransferase

| Enzyme | Substrate (Alcohol) | Km (mM) | kcat/Km (M-1s-1) | Source |

| Prunus armeniaca AAT1 (PaAAT1) | (E)-2-hexenol | 1.45 | - | [13][14] |

| (Z)-3-hexenol | 1.32 | - | [13][14] | |

| Hexanol | - | Highest Activity | [13][14] |

Note: '-' indicates data not available in the cited sources.

Table 2: Substrate Specificity of Recombinant Alcohol Acyltransferases

| Enzyme | Acyl-CoA Donor | Preferred Alcohol Substrates (in order of decreasing activity) | Source |

| Rosa hybrida AAT1 (RhAAT1) | Acetyl-CoA | Geraniol, Citronellol, 1-Octanol | [15] |

| Fragaria vesca AAT (VAAT) | Acetyl-CoA | Geraniol, 1-Octanol, 1-Butanol | [16] |

| Musa sapientum AAT (BanAAT) | Acetyl-CoA | 1-Nonanol, Geraniol, 1-Butanol | [16] |

| Cucumis melo AAT1 (CM-AAT1) | Various Acyl-CoAs | Long-chain aliphatic alcohols, Phenyl and Benzoyl alcohols | [17] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of terpene ester biosynthesis.

4.1. Heterologous Expression and Purification of Terpene Synthases and Alcohol Acyltransferases

This protocol describes the expression of plant TPS and AAT genes in Escherichia coli for subsequent functional characterization.

4.1.1. Gene Cloning and Vector Construction

-

Amplify the full-length coding sequences of the target TPS or AAT gene from cDNA using high-fidelity DNA polymerase and gene-specific primers.

-

Clone the PCR product into a suitable expression vector, such as pET-28a(+) or pGEX, containing an N-terminal or C-terminal affinity tag (e.g., 6x-His tag, GST tag) for purification.

-

Verify the sequence of the construct by Sanger sequencing.

4.1.2. Protein Expression

-

Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Inoculate a single colony into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

-

Continue to grow the culture at a lower temperature (e.g., 16-25°C) for 16-24 hours to enhance protein solubility.

4.1.3. Protein Purification

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

Purify the recombinant protein from the supernatant using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins or glutathione-agarose for GST-tagged proteins) according to the manufacturer's instructions.

-

Elute the protein using an appropriate elution buffer (e.g., lysis buffer containing 250 mM imidazole for His-tagged proteins).

-

Assess the purity and size of the purified protein by SDS-PAGE.

-

Desalt and exchange the buffer of the purified protein using a desalting column or dialysis into a storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10% glycerol).

4.2. In Vitro Enzyme Activity Assays

4.2.1. Terpene Synthase Activity Assay This assay determines the product profile of a purified TPS enzyme.

-

Reaction Setup: In a 2 mL glass vial, prepare a 500 µL reaction mixture containing:

-

50 mM HEPES buffer (pH 7.2)

-

10 mM MgCl2

-

5 mM Dithiothreitol (DTT)

-

10% (v/v) Glycerol

-

10-50 µM of the appropriate prenyl diphosphate substrate (GPP or FPP)

-

1-5 µg of purified TPS enzyme

-

-

Incubation: Overlay the reaction mixture with 500 µL of an organic solvent (e.g., n-hexane or pentane) to trap the volatile terpene products.

-

Incubate the reaction at 30°C for 1-2 hours with gentle shaking.

-

Product Extraction: Vigorously vortex the vial for 30 seconds to extract the terpene products into the organic layer.

-

Centrifuge briefly to separate the phases.

-

GC-MS Analysis: Transfer the organic layer to a new GC vial for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the terpene products.[18]

4.2.2. Alcohol Acyltransferase Activity Assay This assay measures the ability of a purified AAT to produce terpene esters.

-

Reaction Setup: In a 2 mL glass vial, prepare a 500 µL reaction mixture containing:

-

50 mM Tris-HCl buffer (pH 7.5)

-

1 mM DTT

-

10% (v/v) Glycerol

-

0.1 mM Acyl-CoA (e.g., acetyl-CoA)

-

20 mM Terpene alcohol substrate (e.g., geraniol, linalool)

-

1-5 µg of purified AAT enzyme

-

-

Incubation: Incubate the reaction at 30°C for 20-60 minutes with continuous agitation.[14]

-

Product Extraction and Analysis: The terpene ester products can be extracted and analyzed using Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS or by solvent extraction as described for the TPS assay.[13]

4.2.3. Colorimetric Assay for AAT Activity A high-throughput colorimetric assay can be used to determine AAT activity by measuring the release of Coenzyme A (CoA).

-

This assay utilizes 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the free thiol group of CoA released during the esterification reaction to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored compound that can be quantified spectrophotometrically at 412 nm.

-

The reaction is performed in a 96-well plate format, allowing for rapid screening of enzyme activity under different conditions or with various substrates.

4.3. Analysis of Volatile Terpene Esters by Headspace SPME-GC-MS

This protocol describes the extraction and analysis of volatile compounds from fruit or flower tissue.

-

Sample Preparation: Place a known weight of finely ground fresh tissue (e.g., 0.1-1.0 g) into a 20 mL headspace vial.[9] An internal standard can be added for quantification.

-

Equilibration: Incubate the vial at a specific temperature (e.g., 40-60°C) for a defined period (e.g., 30 minutes) to allow volatiles to accumulate in the headspace.[19]

-

SPME Extraction: Expose a SPME fiber (e.g., PDMS/DVB) to the headspace of the vial for a set time (e.g., 20-30 minutes) to adsorb the volatile compounds.

-

GC-MS Analysis: Desorb the trapped volatiles from the SPME fiber in the hot inlet of the GC-MS system.

-

Separate the compounds on a suitable capillary column (e.g., DB-5ms) and identify them based on their mass spectra and retention times compared to authentic standards.

Conclusion and Future Directions

The biosynthesis of terpene esters is a complex and fascinating area of plant secondary metabolism. This guide has provided a comprehensive overview of the core pathways, key enzymes, and regulatory mechanisms involved, along with detailed experimental protocols and quantitative data. Further research, particularly in the areas of metabolic flux analysis and the elucidation of tissue-specific regulatory networks, will undoubtedly uncover new insights into the intricate symphony of aroma production in fruits and flowers. This knowledge will not only deepen our fundamental understanding of plant biology but also pave the way for the metabolic engineering of novel and enhanced flavor and fragrance compounds for various industrial and therapeutic applications.

References

- 1. Transcriptome profiling and weighted gene co-expression network analysis of early floral development in Aquilegia coerulea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Multi-Substrate Terpene Synthases: Their Occurrence and Physiological Significance [frontiersin.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. Documents download module [ec.europa.eu]

- 6. researchgate.net [researchgate.net]

- 7. Alcohol Acyltransferase Activity Assay Kit (A319659) [antibodies.com]

- 8. researchgate.net [researchgate.net]

- 9. gcms.cz [gcms.cz]

- 10. Effect of Developmental Stages on Genes Involved in Middle and Downstream Pathway of Volatile Terpene Biosynthesis in Rose Petals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Advances in metabolic engineering of yeast Saccharomyces cerevisiae for production of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Transcriptome-Based WGCNA Analysis Reveals Regulated Metabolite Fluxes between Floral Color and Scent in Narcissus tazetta Flower - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]

- 14. Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Methods for the preparation and analysis of the diterpene cyclase fusicoccadiene synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Metabolic Engineering of Oleaginous Yeasts for Production of Fuels and Chemicals [frontiersin.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. A single-vial analytical and quantitative gas chromatography-mass spectrometry assay for terpene synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. GC Analysis of Terpenes in Cannabis on Equity-1 after Headspace SPME [sigmaaldrich.com]

The Role of Alcohol Acyltransferases in Volatile Ester Formation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Essence of Aroma

Volatile esters are a class of organic compounds primarily responsible for the characteristic fruity and floral aromas in many plants, fruits, and fermented beverages.[1] These molecules, though often present in trace amounts, are pivotal in defining the sensory quality and consumer appeal of agricultural products.[2] The final and often rate-limiting step in the biosynthesis of these crucial aroma compounds is catalyzed by a family of enzymes known as alcohol acyltransferases (AATs).[3][4]

AATs belong to the BAHD superfamily of acyltransferases, which are instrumental in the formation of various plant secondary metabolites.[5] These enzymes catalyze the esterification reaction between an alcohol and an acyl-coenzyme A (acyl-CoA), resulting in the formation of a volatile ester and free coenzyme A.[6][7] The diversity of esters found in nature is a direct consequence of the broad substrate specificity of different AATs and the availability of various alcohol and acyl-CoA precursors within the cell.[8][9] Understanding the function, regulation, and kinetics of AATs is therefore critical for applications ranging from improving crop flavor profiles to the biotechnological production of natural fragrances and flavorings. This guide provides an in-depth overview of the biochemical role of AATs, quantitative data on their activity, detailed experimental protocols for their characterization, and the signaling pathways that regulate their expression.

Biochemical Pathways and Regulation

The production of volatile esters is intrinsically linked to primary metabolic pathways that supply the necessary alcohol and acyl-CoA substrates. These precursors are derived mainly from the metabolism of fatty acids and amino acids.[3][4]

Substrate Biosynthesis

-

Fatty Acid Metabolism: The lipoxygenase (LOX) pathway is a primary source of straight-chain alcohols. Unsaturated fatty acids like linoleic and linolenic acid are first converted into hydroperoxides by LOX. These are subsequently cleaved by hydroperoxide lyase (HPL) to form C6 aldehydes (e.g., hexanal, hexenal). Finally, alcohol dehydrogenase (ADH) reduces these aldehydes to their corresponding alcohols (e.g., hexanol, hexenol), which can then serve as substrates for AATs.[3][4]

-

Amino Acid Metabolism: Branched-chain and aromatic esters are synthesized from precursors derived from amino acids such as leucine, isoleucine, and valine.[4] These amino acids are catabolized to produce branched-chain acyl-CoAs and alcohols, which are then utilized by AATs.[3]

The following diagram illustrates the general biochemical pathways leading to the formation of volatile esters.

The core reaction catalyzed by AATs follows a ping-pong bi-bi mechanism, where the enzyme first binds to the acyl-CoA, releases coenzyme A to form an acyl-enzyme intermediate, and then binds the alcohol to produce the final ester product.

Regulation by Ethylene

In many climacteric fruits such as apples, bananas, and pears, the expression of AAT genes and subsequent ester production are tightly regulated by the plant hormone ethylene.[3][10] Ethylene production increases dramatically during ripening, initiating a signaling cascade that leads to the transcriptional activation of ripening-related genes, including AATs.[10]

The ethylene signaling pathway is well-characterized and operates through a series of negative regulators.[6][11] In the absence of ethylene, receptors like ETR1 activate the CTR1 protein kinase, which in turn represses the downstream positive regulator EIN2.[11] When ethylene binds to its receptors, the receptors are inactivated, leading to the de-repression of CTR1 and the activation of EIN2.[6] Activated EIN2 promotes the accumulation of the master transcription factor EIN3 and EIN3-like (EIL) proteins in the nucleus.[8] EIN3/EILs then activate a cascade of transcription factors, including Ethylene Response Factors (ERFs), which can bind to the promoters of AAT genes and induce their expression.[6]

Quantitative Analysis of AAT Activity

The substrate specificity and catalytic efficiency of AATs vary significantly between different plant species and even between cultivars, which accounts for the unique aroma profiles of different fruits.[7][12] Kinetic parameters such as the Michaelis constant (Km) and maximum reaction velocity (Vmax) provide quantitative measures of enzyme performance with different substrates. A lower Km value indicates a higher affinity of the enzyme for that substrate.

Kinetic Parameters of Plant AATs

The following tables summarize published kinetic data for AATs from various fruit species.

Table 1: Kinetic Parameters of Strawberry AATs

| Species/Cultivar | Substrate | Km Value | Reference |

|---|---|---|---|

| Fragaria x ananassa (SAAT) | Acetyl-CoA | 104 µM | [4] |

| Fragaria x ananassa (SAAT) | 1-Butanol | 46.1 mM | [4] |

| Fragaria x ananassa (SAAT) | 1-Octanol | 5.7 mM | [4] |

| Fragaria x ananassa 'Oso Grande' | Heptanol | 0.73 mM | [7][12] |

| Fragaria x ananassa 'Oso Grande' | Hexanoyl-CoA | 0.41 mM |[7][12] |

Table 2: Kinetic Parameters of Kiwifruit AATs (Actinidia chinensis)

| Enzyme | Substrate | Km Value (mM) | Reference |

|---|---|---|---|

| AT16-MPa | Butanol | 7.09 | [9] |

| AT16-MPa | Butanoyl-CoA | 0.11 | [9] |

| AT16-MPa | Hexanoyl-CoA | 2.85 | [9] |

| AT16-MPc | Ethanol | 34.65 | [9] |

| AT16-MPc | Butanol | 17.55 | [9] |

| AT16-MPc | Butanoyl-CoA | 0.88 | [9] |

| AT16-MPc | Hexanoyl-CoA | 4.85 |[9] |

Table 3: Kinetic Parameters of Other Fruit AATs

| Species | Enzyme | Substrate | Km Value | Reference |

|---|---|---|---|---|

| Prunus armeniaca (Apricot) | PaAAT1 | (E)-2-hexenol | 1.45 mM | [5] |

| Prunus armeniaca (Apricot) | PaAAT1 | (Z)-3-hexenol | 1.32 mM | [5] |

| Musa sapientum (Banana) | AAT | Acetyl-CoA | 50 µM | [4] |

| Musa sapientum (Banana) | AAT | Isoamyl alcohol | 0.4 mM |[4] |

Data from these studies show that AATs often have a broad substrate range but display clear preferences. For instance, the AAT from strawberry cv. 'Oso Grande' shows a higher affinity (lower Km) for alcohols with longer carbon chains.[7][12] Similarly, kiwifruit AATs exhibit distinct preferences for different acyl-CoA and alcohol substrates, which contributes to the complex ester profile of the fruit.[9]

Experimental Protocols

Characterizing AATs involves several key steps: enzyme extraction, a robust activity assay, and analysis of the resulting products. The following sections provide detailed methodologies for these procedures.

Protocol 1: AAT Enzyme Extraction from Plant Tissue

This protocol describes a general method for extracting active AAT enzymes from fruit tissue. Buffers should be kept at 4°C at all times.

-

Homogenization:

-

Weigh 1-5 grams of frozen plant tissue (e.g., fruit peel or pulp) and grind to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.

-

Transfer the powder to a pre-chilled tube.

-

-

Extraction Buffer Preparation:

-

Prepare an extraction buffer suitable for maintaining enzyme stability. A common composition is:

-

50-100 mM HEPES or Tris-HCl, pH 7.5 - 8.0

-

100 mM NaCl

-

10 mM Dithiothreitol (DTT) or 5 mM β-mercaptoethanol (to prevent oxidation)

-

10% (v/v) Glycerol

-

1 mM Phenylmethylsulfonyl fluoride (PMSF) (add fresh)

-

Optionally, 5% (w/v) Polyvinylpolypyrrolidone (PVPP) to remove phenolic compounds.

-

-

-

Extraction:

-

Add 5-10 mL of ice-cold extraction buffer per gram of tissue powder.

-

Vortex vigorously and incubate on a shaker or rocker at 4°C for 30-60 minutes to allow for protein solubilization.

-

-

Clarification:

-

Centrifuge the homogenate at 12,000 - 15,000 x g for 20 minutes at 4°C to pellet cell debris.

-

Carefully collect the supernatant, which contains the crude protein extract. This extract can be used directly for activity assays or subjected to further purification.

-

Protocol 2: Colorimetric AAT Activity Assay

This assay quantifies AAT activity by measuring the rate of coenzyme A (CoA) release using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). DTNB reacts with the free sulfhydryl group of CoA to produce 2-nitro-5-thiobenzoate (TNB), which has a strong absorbance at 412 nm.[13][14]

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES, pH 7.5.

-

DTNB Stock Solution: 10 mM DTNB in assay buffer. Store protected from light.

-

Acyl-CoA Substrate Stock: 10 mM solution of the desired acyl-CoA (e.g., acetyl-CoA, hexanoyl-CoA) in water.

-

Alcohol Substrate Stock: 1 M solution of the desired alcohol (e.g., butanol, hexanol) in water or an appropriate solvent.

-

-

Assay Reaction:

-

Set up the reaction in a 96-well microplate or a cuvette. The final reaction volume is typically 200 µL.

-

For each reaction, add the following components in order:

-

150 µL Assay Buffer

-

20 µL Protein Extract (or purified enzyme)

-

10 µL DTNB Stock Solution (final concentration: 0.5 mM)

-

10 µL Alcohol Substrate Stock (final concentration: 50 mM)

-

-

Prepare a blank reaction without the protein extract to measure background absorbance.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding 10 µL of the Acyl-CoA Substrate Stock (final concentration: 0.5 mM).

-

Immediately place the microplate in a plate reader or the cuvette in a spectrophotometer.

-

Measure the increase in absorbance at 412 nm every 30 seconds for 5-10 minutes at a constant temperature (e.g., 30°C).

-

-

Calculation of Activity:

-

Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance curve.

-

Use the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹) to convert the rate into µmol of product formed per minute per mg of protein.

-

Protocol 3: Volatile Ester Analysis by HS-SPME-GC-MS

This protocol details the analysis of volatile esters produced in an AAT assay or extracted directly from tissue using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).[10][15][16]

-

Sample Preparation for SPME:

-

For in vitro assays, stop the reaction by adding NaCl to saturation. For tissue analysis, use 1-2 g of homogenized tissue.

-

Place the sample into a 20 mL glass headspace vial. Add ~1 g of NaCl to enhance volatile release.[15]

-

Add a known amount of an internal standard (e.g., ethyl nonanoate) for semi-quantification.

-

Seal the vial immediately with a PTFE/silicone septum cap.

-

-

HS-SPME Extraction:

-

GC-MS Analysis:

-

Desorption: Immediately insert the SPME fiber into the hot GC inlet (e.g., 250°C) for thermal desorption of the analytes onto the column, typically for 5-8 minutes in splitless mode.[15]

-

Gas Chromatography: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).[15]

-

Oven Temperature Program: An example program is: hold at 40°C for 4 minutes, ramp at 7°C/min to 160°C, then ramp at 15°C/min to 250°C, and hold for 3 minutes.[15]

-

Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/min.

-

-

Mass Spectrometry:

-

Operate the mass spectrometer in electron ionization (EI) mode at 70 eV.

-

Scan a mass range of m/z 29–550.[15]

-

-

-

Data Analysis:

-

Identify the volatile compounds by comparing their mass spectra with reference libraries (e.g., NIST, Wiley).

-

Confirm identities by comparing retention indices with authentic standards.

-

Perform semi-quantification by comparing the peak area of each identified ester to the peak area of the internal standard.

-

Conclusion

Alcohol acyltransferases are cornerstone enzymes in the biosynthesis of volatile esters, playing a definitive role in the flavor and aroma profiles of numerous fruits and plants. The activity of these enzymes is governed by the availability of metabolic precursors and is often under tight transcriptional control by developmental cues and hormones like ethylene. Quantitative kinetic studies reveal that the substrate specificity of AATs is a key determinant of the final ester composition. The methodologies outlined in this guide provide a robust framework for the extraction, functional characterization, and product analysis of AATs. A deeper understanding of these enzymes not only illuminates a fascinating aspect of plant biochemistry but also opens avenues for the metabolic engineering of flavor and the synthesis of high-value natural products.

References

- 1. Expression and Purification of Active Recombinant Human Alpha-1 Antitrypsin (AAT) from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Purification and properties of the apple fruit ethylene-forming enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification of the SAAT Gene Involved in Strawberry Flavor Biogenesis by Use of DNA Microarrays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]

- 6. Arabidopsis ethylene signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Alcohol acyl transferase genes at a high-flavor intensity locus contribute to ester biosynthesis in kiwifruit - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Ethylene signaling in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Catalytic properties of alcohol acyltransferase in different strawberry species and cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Alcohol Acyltransferase Activity Assay Kit (A319659) [antibodies.com]

- 14. arp1.com [arp1.com]

- 15. HS-SPME-GC-MS detection of volatile compounds in Myrciaria jabuticaba Fruit [scielo.org.pe]

- 16. mdpi.com [mdpi.com]

- 17. An Optimized SPME-GC-MS Method for Volatile Metabolite Profiling of Different Alfalfa (Medicago sativa L.) Tissues - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Citronellyl Hexanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract: Citronellyl hexanoate (also known as citronellyl caproate) is a fatty acid ester recognized for its characteristic fruity, rose-like aroma, leading to its use in the flavor and fragrance industries. Beyond its organoleptic properties, recent research has highlighted its potential biological activities, including cytotoxic effects against cancer cells, making it a molecule of interest for further investigation in drug development. This technical guide provides a comprehensive overview of the core physicochemical properties of citronellyl hexanoate, details the standard experimental methodologies for their determination, and visualizes key related biological and synthetic pathways to support advanced research and development.

Physicochemical Properties

The fundamental physical and chemical characteristics of a compound are critical for its application in research and development, influencing everything from its solubility and stability to its biological interactions. The properties of citronellyl hexanoate are summarized below.

Data Presentation: Quantitative Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of Citronellyl Hexanoate compiled from various sources.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₃₀O₂ | [1] |

| Molecular Weight | 254.41 g/mol | [1][2] |

| Appearance | Colorless clear liquid (est.) | [3] |

| Density | 0.877 g/cm³ | [1] |

| 0.871 to 0.876 g/cm³ (@ 25 °C) | [3] | |

| Boiling Point | 328.3 °C (@ 760 mmHg) | [1] |

| 240.0 °C (@ 760 mmHg) | [2][3] | |

| Refractive Index | 1.449 (@ 20 °C) | [1] |

| 1.449 to 1.450 (@ 20 °C) | [3] | |

| Flash Point | 95.1 °C | [1] |

| 95.0 °C (203 °F, TCC) | [3] | |

| Vapor Pressure | 0.000191 mmHg (@ 25 °C) | [1] |

| logP (Octanol/Water) | 4.88 | [1] |

| 5.7 (est.) | [2] | |

| CAS Number | 10580-25-3 | [1][2] |

Experimental Protocols

Accurate determination of physicochemical properties relies on standardized and reproducible experimental protocols. The following sections detail the general methodologies applicable to the characterization of citronellyl hexanoate.

Determination of Boiling Point (OECD Guideline 103)

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the standard atmospheric pressure (101.325 kPa).[4][5]

-

Principle: The dynamic method involves measuring the boiling temperature at various controlled pressures. A thin layer of the liquid is brought into equilibrium with its vapor.

-

Apparatus: A boiling apparatus (e.g., Cottrell's method) where the liquid is continuously pumped over the thermometer bulb to ensure equilibrium between the liquid and vapor phases.[6] The apparatus is connected to a pressure regulation system.

-

Methodology:

-

The sample of citronellyl hexanoate is placed in the boiling section of the apparatus.

-

The system is degassed, and the lowest desired pressure is set.

-

The sample is heated, and the temperature and pressure are recorded once a stable boiling state (constant temperature at constant pressure) is achieved.

-

The procedure is repeated at different pressures to obtain a vapor pressure curve.

-

The normal boiling point is determined by interpolation of the vapor pressure curve to a pressure of 101.325 kPa.[6]

-

Determination of Density (ASTM D4052)

This method covers the determination of the density of liquids using a digital density meter.[7][8]

-

Principle: An oscillating U-tube is filled with the liquid sample. The density is determined by precisely measuring the oscillation frequency of the tube, which changes based on the mass (and therefore density) of the liquid inside.[2][9]

-

Apparatus: A digital density meter with a thermostatically controlled oscillating U-tube cell.

-

Methodology:

-

The instrument is calibrated using two reference standards of known density (e.g., dry air and distilled water).

-

Approximately 1-2 mL of citronellyl hexanoate is injected into the clean, dry U-tube cell, ensuring no air bubbles are present.[2]

-

The cell is brought to the desired temperature (e.g., 25 °C).

-

The instrument measures the oscillation period of the filled tube and calculates the density based on the calibration data. The result is typically given in g/cm³ or g/mL.[10]

-

Determination of Refractive Index

The refractive index is measured using a refractometer, which quantifies how much light is bent as it passes through the liquid.

-

Principle: The method is based on measuring the critical angle of total reflection at the interface between a prism of high refractive index and the sample.[11][12]

-

Apparatus: An Abbe refractometer or a digital refractometer. A monochromatic light source, typically a sodium D-line (589 nm), is used.[11]

-

Methodology:

-

The refractometer is calibrated using a standard of known refractive index.

-

A few drops of citronellyl hexanoate are placed on the surface of the measuring prism.

-

The prism is closed, and the sample is allowed to equilibrate to the specified temperature (e.g., 20 °C).

-

Light is passed through the sample, and the operator (or digital sensor) adjusts the instrument to find the sharp boundary between the light and dark fields, which corresponds to the critical angle.[11]

-

The refractive index is read directly from the instrument's scale.[13]

-

Determination of Partition Coefficient (logP) (OECD Guideline 107, Shake Flask Method)

The n-octanol/water partition coefficient (Pₒw) is a measure of a chemical's lipophilicity.[14][15]

-

Principle: The test substance is dissolved in a mixture of n-octanol and water, which is then agitated until equilibrium is reached. The concentration of the substance in each phase is then measured to calculate the partition coefficient.[1][3]

-

Apparatus: Centrifuge tubes with stoppers, a mechanical shaker, a centrifuge, and an analytical instrument (e.g., GC or HPLC) for concentration measurement.

-

Methodology:

-

Prepare a stock solution of citronellyl hexanoate in n-octanol.

-

Add measured amounts of n-octanol, water, and the stock solution to centrifuge tubes. Different volume ratios of the two solvents are used in separate runs.

-

The tubes are shaken at a constant temperature (e.g., 25 °C) until partitioning equilibrium is achieved.

-

The phases are separated by centrifugation.[16]

-

The concentration of citronellyl hexanoate in both the n-octanol and water phases is determined using a suitable analytical method.

-

The partition coefficient (Pₒw) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm (logP).[14]

-

Synthesis and Biological Pathways

Citronellyl hexanoate can be synthesized through chemical or biocatalytic methods. Its biological activity is linked to its interaction with key cellular signaling pathways.

Synthesis Workflow: Fischer Esterification

Fischer esterification is a classic acid-catalyzed reaction to produce esters from a carboxylic acid and an alcohol.[17][18] For citronellyl hexanoate, this involves the reaction of citronellol with hexanoic acid.

Caption: Workflow for the acid-catalyzed Fischer esterification of Citronellyl Hexanoate.

Biocatalytic Synthesis: Lipase-Catalyzed Esterification

Enzymatic synthesis using lipases offers a greener alternative with milder reaction conditions.[19] Novozym® 435 is a commonly used immobilized lipase for this transformation.[19][20]

Caption: Experimental workflow for lipase-catalyzed synthesis of Citronellyl Hexanoate.

Potential Signaling Pathway: Inhibition of Pim-1 Kinase

Studies have suggested that the cytotoxic effects of citronellyl hexanoate may be mediated through interaction with Pim-1 kinase, a protein often overexpressed in cancer cells that plays a role in cell proliferation and survival.[21][22]

Caption: Proposed inhibition of the Pim-1 kinase signaling pathway by Citronellyl Hexanoate.

References

- 1. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 2. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]

- 3. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 4. laboratuar.com [laboratuar.com]

- 5. oecd.org [oecd.org]

- 6. acri.gov.tw [acri.gov.tw]

- 7. store.astm.org [store.astm.org]

- 8. ASTM D4052 - eralytics [eralytics.com]

- 9. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]

- 10. store.astm.org [store.astm.org]

- 11. How to Measure the Refractive Index of Liquids - Engineer Fix [engineerfix.com]

- 12. mt.com [mt.com]

- 13. faculty.weber.edu [faculty.weber.edu]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]

- 17. Ch15 : Synthesis of Esters [chem.ucalgary.ca]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. scielo.br [scielo.br]

- 20. researchgate.net [researchgate.net]

- 21. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Chemical Synthesis of Citronellyl Hexanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citronellyl hexanoate, a valuable ester with applications in the fragrance, flavor, and pharmaceutical industries, is primarily synthesized through the direct esterification of citronellol and hexanoic acid. This guide provides a comprehensive overview of the chemical synthesis mechanism, a detailed experimental protocol for its preparation via Fischer esterification, and a summary of its key physicochemical and spectral data. The synthesis involves the acid-catalyzed reaction between citronellol and hexanoic acid, typically under reflux conditions to drive the reaction towards the formation of the ester. While enzymatic methods offer a greener alternative, chemical synthesis remains a robust and widely practiced method for producing this compound.

Introduction

Citronellyl hexanoate (also known as citronellyl caproate) is an organic compound classified as a fatty alcohol ester.[1] It possesses a characteristic floral, rosy, and fruity aroma, making it a desirable ingredient in perfumes, cosmetics, and as a flavoring agent in the food industry. Beyond its sensory properties, preliminary research suggests potential biological activities, sparking interest in its application in pharmaceutical and drug development research. This document outlines the fundamental chemical principles and practical methodologies for the synthesis of citronellyl hexanoate.

Synthesis Mechanism: Fischer-Speier Esterification

The most common and direct method for synthesizing citronellyl hexanoate is the Fischer-Speier esterification.[2] This reaction involves the condensation of a carboxylic acid (hexanoic acid) with an alcohol (citronellol) in the presence of a strong acid catalyst.[2]

The mechanism proceeds as follows:

-

Protonation of the Carbonyl Oxygen: The acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) protonates the carbonyl oxygen of hexanoic acid, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of citronellol's hydroxyl group attacks the now more electrophilic carbonyl carbon of the protonated hexanoic acid. This forms a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the newly added hydroxyl group (from citronellol) to one of the original hydroxyl groups of the hexanoic acid moiety. This converts one of the hydroxyl groups into a good leaving group (water).

-

Elimination of Water: The lone pair of electrons on the remaining hydroxyl group forms a double bond with the carbon atom, leading to the departure of a water molecule.

-

Deprotonation: The protonated carbonyl oxygen of the resulting ester is deprotonated, regenerating the acid catalyst and yielding the final product, citronellyl hexanoate.

This reaction is reversible, and to drive the equilibrium towards the formation of the ester, the water produced during the reaction is typically removed by azeotropic distillation using a Dean-Stark apparatus or by using an excess of one of the reactants.[2] The reaction is generally conducted under reflux conditions, which involves heating the mixture to its boiling point and condensing the vapors back into the reaction vessel.[2]

Experimental Protocol: Chemical Synthesis of Citronellyl Hexanoate

This section provides a detailed methodology for the synthesis of citronellyl hexanoate via Fischer esterification.

Materials:

-

Citronellol (C₁₀H₂₀O)

-

Hexanoic acid (C₆H₁₂O₂)

-

Concentrated sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TSA)

-

Toluene (C₇H₈)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether or Dichloromethane (for extraction)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Glassware for distillation (optional, for further purification)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a reflux condenser, combine citronellol (1 molar equivalent), hexanoic acid (1.2 molar equivalents), and a suitable solvent such as toluene.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 0.05 molar equivalents) or p-toluenesulfonic acid (approximately 0.05 molar equivalents) to the reaction mixture.

-

Reflux: Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap, effectively removing water from the reaction and driving the equilibrium towards the product. Continue the reflux until no more water is collected in the trap (typically 4-6 hours).

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and dilute with diethyl ether or dichloromethane.

-

Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude citronellyl hexanoate.

-

-

Purification: The crude product can be further purified by vacuum distillation to yield pure citronellyl hexanoate.

Data Presentation

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₆H₃₀O₂ |

| Molecular Weight | 254.41 g/mol [3] |

| Appearance | Colorless liquid |

| Boiling Point | 240 °C at 760 mmHg[3] |

| Density | Approximately 0.877 g/cm³[4] |

| Refractive Index | Approximately 1.449[4] |

Spectral Data

| Spectroscopic Technique | Data |

| Mass Spectrometry (GC-MS) | Major fragments observed at m/z = 81, 69, 41, 95, 82[3] |

| Infrared (IR) Spectroscopy | Characteristic peaks expected around 1735 cm⁻¹ (C=O, ester), 1160 cm⁻¹ (C-O, ester), and 2850-2960 cm⁻¹ (C-H, alkane) |

| ¹H NMR Spectroscopy | Predicted chemical shifts (ppm): ~5.1 (t, 1H, C=CH), ~4.1 (t, 2H, O-CH₂), ~2.3 (t, 2H, C(=O)-CH₂), ~2.0-1.1 (m, aliphatic protons), ~1.7 & ~1.6 (s, 3H each, C=C-(CH₃)₂), ~0.9 (d, 3H, CH-CH₃), ~0.9 (t, 3H, CH₂-CH₃) |

| ¹³C NMR Spectroscopy | Predicted chemical shifts (ppm): ~173 (C=O), ~131 (C=C), ~124 (C=CH), ~63 (O-CH₂), ~37-19 (aliphatic carbons), ~25 & ~17 (C=C-CH₃), ~14 (CH₂-CH₃) |

Note: The NMR data presented are predicted values based on the structure of citronellyl hexanoate and typical chemical shifts for similar functional groups. Experimental verification is recommended.

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the chemical synthesis of citronellyl hexanoate.

Caption: Workflow for the chemical synthesis of Citronellyl Hexanoate.

Conclusion

The chemical synthesis of citronellyl hexanoate via Fischer esterification is a well-established and efficient method suitable for laboratory and industrial-scale production. By carefully controlling the reaction conditions, particularly the removal of water, high yields of the desired ester can be achieved. The provided experimental protocol and spectral data serve as a valuable resource for researchers and professionals engaged in the synthesis and characterization of this important fragrance and potential pharmaceutical compound. Further research into optimizing reaction conditions and exploring greener catalytic systems will continue to enhance the synthesis of citronellyl hexanoate.

References

An In-Depth Technical Guide to the Sensory Properties of Citronellyl Hexanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citronellyl hexanoate (CAS: 10580-25-3), also known as citronellyl caproate, is a monoterpenoid and fatty alcohol ester recognized for its significant role as a flavor and fragrance agent.[1][2] Structurally, it is the ester formed from the reaction of citronellol and hexanoic acid.[3] Its pleasant aromatic properties make it a valuable compound in the food, cosmetic, and pharmaceutical industries. From a research perspective, its distinct sensory profile and predictable chemical behavior in reactions like esterification and hydrolysis make it an important model compound for studying olfactory perception, receptor interactions, and structure-activity relationships.[3] This guide provides a comprehensive overview of the sensory characteristics of Citronellyl hexanoate, its underlying biological perception, and the experimental methodologies used for its evaluation.

Physicochemical and Organoleptic Properties

Citronellyl hexanoate is a colorless liquid with specific physical properties that influence its volatility and perception.[4] Its primary sensory characteristics are a complex floral and fruity aroma and a corresponding floral taste.

Data Summary

The following tables summarize the key physicochemical and organoleptic properties of Citronellyl hexanoate.

Table 1: Physicochemical Properties of Citronellyl Hexanoate

| Property | Value | Reference |

| Molecular Formula | C₁₆H₃₀O₂ | [4][5] |

| Molecular Weight | 254.41 g/mol | [5] |

| Appearance | Colorless clear liquid (est.) | [4] |

| Boiling Point | 240.00 °C @ 760.00 mm Hg | [1][4][5] |

| Specific Gravity | 0.87100 to 0.87600 @ 25.00 °C | [1][4] |

| Refractive Index | 1.44900 to 1.45000 @ 20.00 °C | [1][4] |

| Flash Point | 203.00 °F (95.00 °C) TCC | [1][4] |

| Solubility | Soluble in alcohol; Water: 0.05984 mg/L @ 25°C (est.) | [1][4] |

| Vapor Pressure | 0.000190 mmHg @ 25.00 °C (est.) | [4] |

| logP (o/w) | 6.243 (est.) | [4] |

Table 2: Organoleptic (Sensory) Profile of Citronellyl Hexanoate

| Sensory Aspect | Descriptors | Reference |

| Odor Type | Floral, Fruity, Rose | [1][4] |

| Odor Description | Described at 100% concentration as a "fine rose, fruity, floral" scent. | [1][4] |

| Flavor Type | Floral | [1][4] |

| Taste Description | Floral | [1] |

| Natural Occurrence | Geranium, Nigritella nigra, Passiflora species (up to 0.1 mg/kg) | [4] |

Quantitative Sensory Data

Specific odor and taste detection thresholds for Citronellyl hexanoate are not widely available in the cited literature. The detection threshold is the minimum concentration of a substance that can be perceived by the human senses.[6] However, data for structurally related compounds can provide valuable context. For example, the odor threshold for Citronellyl propanoate , a similar ester, has been reported as 1.8 µg/L.[7] The parent acid, n-Hexanoic acid , has a reported odor detection threshold of 0.00060 ppm.[8] A toxicological "Threshold of Concern" has been established for Citronellyl hexanoate at 1800 µ g/person/day , though this relates to safety rather than sensory perception.[1]

Experimental Methodologies for Sensory Analysis

The characterization of flavor and fragrance compounds relies on a combination of instrumental analysis and human sensory evaluation.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a cornerstone technique for identifying which volatile compounds in a mixture are responsible for its aroma. The method couples a gas chromatograph, which separates the volatile compounds, with a human assessor (acting as a highly sensitive detector) to describe the odor of each compound as it elutes from the column.

Detailed Protocol for GC-O Analysis:

-

Sample Preparation : A sample containing Citronellyl hexanoate is dissolved in an appropriate solvent. For complex matrices, a volatile extraction method such as headspace solid-phase microextraction (HS-SPME) may be employed to isolate the odor-active compounds.

-

Injection : A precise volume of the prepared sample is injected into the GC inlet, where it is vaporized.

-

Chromatographic Separation : The vaporized compounds travel through a capillary column (e.g., a non-polar DB-5 or a polar WAX column) where they are separated based on their boiling points and chemical properties.

-

Column Effluent Splitting : At the end of the column, the effluent is split. Typically, 50% is directed to a standard chemical detector like a Mass Spectrometer (MS) or Flame Ionization Detector (FID) for compound identification and quantification, while the other 50% is directed to an olfactometry port.

-

Olfactory Detection : The effluent directed to the olfactometry port is mixed with humidified air to prevent nasal passage dehydration. A trained sensory panelist sniffs the port and records the time, duration, intensity, and description of any detected odors.

-

Data Analysis : The olfactogram (a plot of odor intensity/detection versus time) is aligned with the chromatogram from the chemical detector. This allows for the direct correlation of a specific chemical peak with a perceived odor, confirming the sensory contribution of compounds like Citronellyl hexanoate.

Sensory Panel Evaluation

To obtain quantitative data like detection thresholds, trained human sensory panels are essential. These panels follow rigorous, standardized protocols to ensure data is repeatable and statistically valid.

Detailed Protocol for Determining Detection Threshold (e.g., Triangle Test Method):

-

Panelist Selection & Training : Panelists are screened for sensory acuity and trained to identify and describe the specific aroma/taste of Citronellyl hexanoate.

-

Sample Preparation : A stock solution of Citronellyl hexanoate is prepared in a neutral medium (e.g., deodorized water for taste, mineral oil for odor). A series of dilutions are created, typically in half-log steps, spanning a range from sub-threshold to easily detectable concentrations.

-

Test Protocol (Forced-Choice Triangle Test) :

-

Panelists are presented with three samples (two are identical blanks, one contains the diluted odorant).

-

The order of presentation is randomized for each panelist and each concentration level.

-

Panelists are asked to identify the "odd" or different sample.

-

-

Data Collection : The number of correct identifications is recorded for each concentration level across all panelists.

-

Statistical Analysis : The results are analyzed to determine the concentration at which the number of correct identifications is statistically significant (typically p < 0.05) above the probability of guessing (which is 1/3 for a triangle test). This concentration is defined as the detection threshold for the panel.

Biological Perception and Signaling Pathways

The perception of Citronellyl hexanoate begins with its interaction with specific protein receptors in the nose and on the tongue.

Olfactory Signaling

The "floral, fruity, rose" aroma of Citronellyl hexanoate is detected by olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons in the nasal epithelium. While the specific ORs that bind to Citronellyl hexanoate have not been fully de-orphaned, the general signaling cascade is well-understood. For instance, the structurally related monoterpene, (-)-citronellal, has been shown to activate the human olfactory receptor OR1A2.[9]

Simplified Olfactory Signaling Cascade:

-

Binding : Citronellyl hexanoate binds to a specific Olfactory Receptor (OR).

-

G-Protein Activation : This binding causes a conformational change in the OR, activating the associated olfactory-specific G-protein (Gα-olf).

-

Second Messenger Production : Gα-olf activates adenylyl cyclase, which converts ATP into cyclic AMP (cAMP), a second messenger.

-

Channel Opening : cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.

-

Depolarization : The opening of CNG channels allows an influx of cations (Na⁺ and Ca²⁺), depolarizing the neuron and generating an action potential.

-

Signal Transmission : The action potential is transmitted along the axon to the olfactory bulb in the brain, where the signal is processed, leading to the perception of smell.

Gustatory Perception

The "floral" taste of Citronellyl hexanoate is less well-defined. The perception of flavor is a complex interplay between taste (gustation) and smell (olfaction), with the retronasal passage of aroma being a major contributor. The hexanoate moiety itself may interact with gustatory receptors responsible for detecting fatty acids or other complex tastes. Studies in model organisms have shown that hexanoic acid can trigger both sweet-sensing and bitter-sensing gustatory receptor neurons in a dose-dependent manner, though this is for the free acid, not the ester.[10] The precise gustatory receptors for esters like Citronellyl hexanoate in humans are an active area of research.

Structure-Activity Relationships